molecular formula C10H10BrN3O B13343163 (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol

(1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13343163
M. Wt: 268.11 g/mol
InChI Key: FNFIPSOQBCCBKZ-UHFFFAOYSA-N
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Description

(1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a triazole ring substituted with a bromo-methylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 2-bromo-4-methylphenyl azide and propargyl alcohol, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The bromo group can be reduced to a methyl group using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)carboxylic acid.

    Reduction: (1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl)methanol.

    Substitution: (1-(2-Substituted-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with metal ions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the bromo and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanol
  • (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)acetic acid
  • (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)amine

Uniqueness

Compared to similar compounds, (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and enhances its solubility in aqueous media. This makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities.

Properties

IUPAC Name

[1-(2-bromo-4-methylphenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFIPSOQBCCBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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